Product packaging for o-Aminoazotoluene(Cat. No.:CAS No. 97-56-3)

o-Aminoazotoluene

Cat. No.: B045844
CAS No.: 97-56-3
M. Wt: 225.29 g/mol
InChI Key: PFRYFZZSECNQOL-UHFFFAOYSA-N
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Description

o-Aminoazotoluene (systematic name: 2-Methyl-4-[(2-methylphenyl)azo]aniline) is an azo compound of significant interest in biochemical and carcinogenicity research. Historically studied as a potent hepatocarcinogen in rodent models, it serves as a critical tool for investigating the mechanisms of chemical carcinogenesis, specifically the metabolic activation of azo dyes and their subsequent DNA adduct formation. Researchers utilize this compound to explore cellular transformation pathways, tumor promotion, and the role of chronic inflammation in cancer development. Beyond toxicology, this compound finds application in materials science as a precursor in the synthesis of specialized dyes and pigments, where its molecular structure contributes to colorant properties. Available as a high-purity solid, our product is characterized to ensure consistency for sensitive in vitro and in vivo studies, providing researchers with a reliable reagent to advance understanding in chemical safety assessment and molecular oncology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15N3 B045844 o-Aminoazotoluene CAS No. 97-56-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-[(2-methylphenyl)diazenyl]aniline
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InChI

InChI=1S/C14H15N3/c1-10-5-3-4-6-14(10)17-16-12-7-8-13(15)11(2)9-12/h3-9H,15H2,1-2H3
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InChI Key

PFRYFZZSECNQOL-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)N)C
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Molecular Formula

C14H15N3
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DSSTOX Substance ID

DTXSID1020069
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Molecular Weight

225.29 g/mol
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Physical Description

Reddish-brown to golden crystals; orangish red powder. Odorless. (NTP, 1992), Reddish-brown to golden solid; [HSDB]
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Boiling Point

Sublimes above 302 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), SOL IN ALCOHOL, ETHER, CHLOROFORM, SOL IN OILS & FATS, SOL IN ACETONE, CELLOSOLVE & TOLUENE
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Density

0.57 (NTP, 1992) - Less dense than water; will float
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Vapor Pressure

0.00000075 [mmHg], 7.5X10-7 mm Hg at 25 °C (extrapolated)
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Color/Form

GOLDEN CRYSTALS, REDDISH-BROWN TO YELLOW CRYSTALS, YELLOW LEAVES FROM ALCOHOL

CAS No.

97-56-3, 41576-40-3, 61550-68-3
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Melting Point

214 to 216 °F (NTP, 1992), 101-102 °C
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Mechanisms of O Aminoazotoluene Induced Carcinogenesis

Cellular and Molecular Pathways of Tumorigenesis

o-Aminoazotoluene (OAT), an azo dye classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC), is a potent hepatocarcinogen in most mouse strains. ontosight.aiwikipedia.org The mechanisms underlying its carcinogenic activity are complex, involving metabolic activation, interaction with nuclear receptors, and dysregulation of cellular processes. ontosight.aiwikipedia.org Significant research has focused on understanding these pathways to elucidate how OAT initiates and promotes tumor development, particularly in the liver. ontosight.ai

Role of Xenobiotic-Metabolizing Enzymes (XMEs)

The carcinogenicity of this compound is not attributed to the parent compound itself but to its metabolically activated derivatives. fishersci.fi The biotransformation of OAT is a critical step in its carcinogenic pathway, involving both Phase I and Phase II xenobiotic-metabolizing enzymes (XMEs). ontosight.aiwikipedia.org

Phase I enzymes, primarily from the Cytochrome P450 (CYP) superfamily, are responsible for the initial activation of OAT. ontosight.ai Specifically, studies have shown that OAT induces its own metabolic activation by increasing the expression and activity of CYP1A1 and CYP1A2. wikidata.orguni-freiburg.de This activation, which includes N-hydroxylation, transforms OAT into a more chemically reactive state. wikipedia.org The resulting metabolites are capable of interacting with cellular macromolecules, a key step in chemical carcinogenesis. fishersci.fi

Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), are also modulated by OAT. ontosight.ai These enzymes are typically involved in detoxification by conjugating metabolites to make them more water-soluble for excretion. However, in the case of some azo dyes, conjugation, particularly sulfation, can lead to the formation of unstable and highly reactive esters that contribute to mutagenicity. wikipedia.org Interestingly, while activated metabolites are responsible for some toxic effects, it has been suggested that the unmetabolized OAT or its non-sulfated derivatives might provoke the carcinogenic action, indicating a complex interplay between different metabolic pathways. wikipedia.org

Research indicates that OAT acts as a polycyclic aromatic hydrocarbon (PAH)-type inducer of hepatic microsomal monooxygenases, with an activity level comparable to the well-known inducer 3,4-benzo[a]pyrene. uni-freiburg.de The capability of the liver's S9-fraction from OAT-pretreated mice to activate OAT into mutagens, as demonstrated in the Ames test, confirms that the compound effectively induces the enzymatic machinery necessary for its own bioactivation. uni-freiburg.de

Nuclear Receptor Activation in Carcinogenesis

Xenobiotic-responsive nuclear receptors play a crucial role in mediating the effects of foreign compounds like OAT. ontosight.aiwikipedia.org These ligand-activated transcription factors regulate the expression of genes involved in metabolism, cell cycle, and proliferation. ontosight.ai In the context of OAT-induced carcinogenesis, the Constitutive Androstane (B1237026) Receptor (CAR) and the Aryl Hydrocarbon Receptor (AhR) are of particular importance. wikipedia.orgfishersci.cawikipedia.org

Constitutive Androstane Receptor (CAR) Modulation

OAT has been identified as a selective and effective activator of the mouse Constitutive Androstane Receptor (mCAR). ontosight.aiwikipedia.orgwikipedia.org This activation is dose-dependent and specific, as the structurally similar azo dye, 3'-methyl-4-dimethylaminoazobenzene (B1195842) (3'-MeDAB), does not activate mCAR. ontosight.aimims.com

The activation of CAR by OAT leads to the induction of a specific subset of CAR target genes. ontosight.aiwikipedia.org This has been demonstrated in wild-type mice where OAT treatment increased the hepatic mRNA expression of genes such as Cyp2b10, Cyp2c29, Cyp3a11, Ugt1a1, and the proto-oncogene c-Myc. ontosight.aiwikipedia.orgmims.com Crucially, this induction was absent in CAR-knockout mice, confirming that the effect is CAR-dependent. ontosight.aimims.com The CAR-dependent increase in Cyp2b10 and c-Myc protein expression has also been verified through Western blotting. mims.com CAR is believed to promote liver tumors by stimulating these downstream targets, which facilitate hepatocellular proliferation. nih.gov

Aryl Hydrocarbon Receptor (AhR) Interactions

The Aryl Hydrocarbon Receptor (AhR) is another key xenosensor implicated in the carcinogenic mechanism of OAT. ontosight.aiwikipedia.org Given that the chemical structure of azo dyes resembles that of classical AhR activators like polycyclic aromatic hydrocarbons, the interaction of OAT with AhR has been a significant area of investigation. ontosight.ai Studies confirm that OAT administration activates the AhR signaling pathway. wikipedia.orgfishersci.ca

A fascinating aspect of OAT carcinogenesis is the differential susceptibility observed among various mouse strains. ontosight.ai This difference appears to be linked to the balance between AhR and CAR signaling pathway activation. wikipedia.org In mouse strains resistant to OAT-induced hepatocarcinogenesis, OAT treatment leads to a pronounced and sustained increase in Cyp1a1 mRNA, a primary target of AhR. wikipedia.org Conversely, in susceptible strains, there is a more significant elevation of Cyp2b10 expression, which is indicative of CAR activation. wikipedia.org This suggests that a prevalence of AhR pathway activation may confer resistance, while a dominant CAR signaling response is associated with higher susceptibility to OAT-induced liver tumors. wikipedia.org

Receptor PathwayKey Target GeneAssociation with OAT Susceptibility
Aryl Hydrocarbon Receptor (AhR) Cyp1a1Activation is more pronounced in resistant mouse strains. wikipedia.org
Constitutive Androstane Receptor (CAR) Cyp2b10Activation is more pronounced in susceptible mouse strains. wikipedia.org

Mechanisms of Cell Proliferation Dysregulation

The dysregulation of cell proliferation is a hallmark of cancer, and OAT influences this process in a complex, time-dependent manner. ontosight.ainih.gov While acute exposure to OAT does not immediately induce hepatocyte proliferation, a significant, CAR-dependent proliferative response is observed at much later time points following a single treatment. ontosight.aimims.com This delayed mitogenic effect is thought to create a favorable environment for the proliferation of preneoplastic cells and is likely linked to the carcinogenic effects of OAT. ontosight.ai

Studies involving partial hepatectomy (PH) have further illuminated the role of OAT in proliferation. In mouse strains susceptible to hepatocarcinogenesis, OAT significantly inhibited hepatocyte proliferation by 60-80% following PH. thermofisher.comuni.lu In contrast, resistant strains showed less than 15% inhibition. thermofisher.comuni.lu This profound inhibition in susceptible mice leads to a significant delay in the recovery of hepatic mass. thermofisher.comuni.lu Therefore, the inhibition of compensatory hepatocyte proliferation, rather than stimulation, is proposed as a major cause for the increased susceptibility of certain mouse strains to OAT-induced liver cancer. thermofisher.comuni.lu

Mouse Strain TypeEffect of OAT on Hepatocyte Proliferation (Post-Partial Hepatectomy)
Susceptible 60-80% inhibition thermofisher.comuni.lu
Resistant <15% inhibition thermofisher.comuni.lu

Interplay with Tumor Promoters and Initiators

The process of chemical carcinogenesis is often described as a multi-stage process involving initiation and promotion. uni.lu Initiation involves an irreversible genetic alteration, while promotion is a reversible process that leads to the clonal expansion of initiated cells. uni.lu OAT's role in this paradigm is multifaceted.

Evidence suggests that OAT can function as a classical tumor promoter. ontosight.ai It has been shown to enhance the carcinogenic effects of tumor initiators like diethylnitrosamine (DENA), significantly increasing tumor incidence. ontosight.ai The increase in carcinogenic activity observed when methyl groups are introduced into certain aromatic amines, as in OAT, is often attributed to tumor-promoting rather than initiating activity. flybase.org

However, OAT can also act as a tumor initiator. While not considered a primary carcinogen for the colon, OAT has been shown to rapidly induce colonic tumors in mice with dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis. herts.ac.uk This indicates that in an inflammatory microenvironment, OAT can act as an initiator of carcinogenesis. herts.ac.uk Generally, azo dyes like OAT are considered pro-carcinogens that require metabolic activation to exert their effects, which can be categorized as either initiation or promotion depending on the context and biological system. uni.lu

Genetic and Epigenetic Alterations

The carcinogenic activity of this compound (AAT) is intrinsically linked to its ability to induce a cascade of genetic and epigenetic alterations within susceptible cells. These changes disrupt the normal regulatory processes of cell growth, proliferation, and death, ultimately paving the way for neoplastic transformation. The following sections delve into the specific mechanisms by which AAT instigates these damaging events.

DNA Adduct Formation and Repair Mechanisms

The initiation of chemical carcinogenesis by compounds like this compound is widely understood to begin with the formation of covalent bonds between the carcinogen, or its reactive metabolites, and cellular macromolecules, most critically DNA. nih.gov These resulting products are known as DNA adducts. The formation of these adducts can interfere with the normal processes of DNA transcription and replication, leading to mutations if not properly repaired. nih.gov

Metabolic activation is a prerequisite for the genotoxicity of this compound. nih.govresearchgate.net In vitro studies have shown that AAT requires a metabolic activation system, such as liver microsomes, to become mutagenic. researchgate.net This process, mediated by enzymes like cytochrome P450, converts AAT into electrophilic metabolites that are highly reactive towards the nucleophilic sites on DNA bases. nih.govresearchgate.net The N7 position of guanine (B1146940) and adenine (B156593) are particularly susceptible to adduct formation. nih.gov

Research on the closely related N-methyl-4-aminoazobenzene (MAB) provides insight into the types of adducts that may be formed by AAT. Chronic administration of MAB in rats led to the formation of three primary DNA adducts: N-(deoxyguanosin-8-yl)-MAB (C8-dG-MAB), 3-(deoxyguanosin-N2-yl)-MAB (N2-dG-MAB), and 3-(deoxyadenosin-N6-yl)-MAB (N6-dA-MAB). nih.gov The formation of such bulky adducts can distort the DNA helix, creating a lesion that is challenging for the cell's repair machinery to correct. mhmedical.com

Cells possess a variety of DNA repair mechanisms to counteract the damaging effects of adduct formation. These systems, such as nucleotide excision repair, are responsible for recognizing and removing the adducted DNA segment. mhmedical.com However, if these repair mechanisms are overwhelmed or fail to correctly repair the damage before DNA replication occurs, the adduct can lead to the insertion of an incorrect base, resulting in a permanent mutation. nih.gov The persistence of these DNA adducts is a critical factor in the initiation of carcinogenesis.

Gene Mutation Spectrum Analysis

The mutagenic potential of this compound has been confirmed through various assays, including the Ames test and studies using transgenic mice. nih.gov These studies reveal that AAT is a potent gene mutagen, particularly in organs with significant metabolic activity like the liver and colon. nih.gov The analysis of the specific types of mutations induced by AAT provides valuable clues about its carcinogenic mechanism.

Studies utilizing lambda/lacZ transgenic mice (Muta™Mouse) have been instrumental in characterizing the in vivo mutagenicity of AAT and its resulting mutation spectrum. nih.govspringernature.comnih.gov Research on the cII gene, a selectable marker in the lambda transgene, demonstrated that AAT treatment led to a significant increase in mutant frequency in the liver and colon compared to control animals. nih.gov

Sequence analysis of the mutations induced by AAT revealed a distinct pattern. The predominant type of mutation was found to be G:C to T:A transversions. nih.gov This is in contrast to the spontaneous mutations observed in control mice, which primarily consisted of G:C to A:T transitions at CpG sites. nih.gov This specific mutational signature suggests that the reactive metabolites of AAT preferentially interact with guanine bases in the DNA, leading to their mispairing during replication and the subsequent substitution with thymine. This pattern of G:C to T:A transversions induced by AAT differs from the mutation spectra of other aromatic amines and nitro-polycyclic compounds, which often induce G:C to T:A transversions as well, but through the formation of different types of DNA adducts. niph.go.jp

The induction of these specific gene mutations by AAT is a critical step in the carcinogenic process. Such mutations can occur in key regulatory genes, including proto-oncogenes and tumor suppressor genes, disrupting their normal function and contributing to the uncontrolled cell growth characteristic of cancer. scielo.br

Chromosomal Aberrations and Clastogenicity

Clastogenic agents are substances that cause structural damage to chromosomes, leading to breaks, rearrangements, or the loss or gain of entire chromosomes. taylorandfrancis.com While this compound is a potent gene mutagen, its clastogenic activity appears to be relatively low. nih.gov

In vitro chromosomal aberration tests have shown that AAT has little to no clastogenic effect. nih.gov Similarly, in vivo studies have generally reported negative results in chromosomal aberration assays. nih.govresearchgate.net This suggests that the primary mechanism of AAT-induced carcinogenesis is through the induction of point mutations rather than large-scale chromosomal damage.

Despite the low clastogenicity of AAT itself, it is important to consider the broader context of genomic instability in cancer development. The accumulation of genetic mutations can indirectly contribute to chromosomal instability. While AAT may not directly cause chromosomal breaks, the mutations it induces in genes responsible for maintaining genomic integrity could lead to an increased rate of chromosomal aberrations over time.

Genotoxicity TestResult for this compoundReference
Ames Test (in vitro)Mutagenic with metabolic activation nih.gov
Chromosomal Aberration Test (in vitro)Little to no clastogenicity nih.gov
Chromosomal Aberration Test (in vivo)Little to no clastogenicity nih.govresearchgate.net
Transgenic Mouse Gene Mutation Assay (in vivo)Mutagenic in liver and colon nih.govnih.gov

Epigenetic Modifications in Carcinogenic Transformation

Epigenetics refers to heritable changes in gene function that occur without altering the DNA sequence itself. oatext.com These modifications, which include DNA methylation and histone modifications, play a crucial role in regulating gene expression. oatext.comimrpress.com Aberrant epigenetic alterations are now recognized as a hallmark of cancer, contributing to the malignant transformation of cells. mdpi.comredalyc.org

The role of epigenetic modifications in this compound-induced carcinogenesis is an area of ongoing investigation. While direct evidence specifically linking AAT to particular epigenetic changes is still emerging, the broader understanding of chemical carcinogenesis suggests that such mechanisms are likely involved. mdpi.com Carcinogens can induce epigenetic changes that lead to the silencing of tumor suppressor genes or the activation of oncogenes. oatext.com For instance, hypermethylation of CpG islands in the promoter regions of tumor suppressor genes is a common mechanism for their inactivation in cancer. oatext.com

Furthermore, this compound has been shown to activate the Constitutive Androstane Receptor (CAR), a xenobiotic receptor. nih.gov This activation can lead to changes in the expression of various target genes, including those involved in cell cycle regulation like c-Myc. nih.gov Chronic activation of such pathways could potentially lead to long-term epigenetic remodeling of chromatin, contributing to the carcinogenic effects of AAT. nih.gov The interplay between genetic mutations and epigenetic alterations is a critical aspect of carcinogenesis, where initial genetic damage can be followed by epigenetic changes that promote tumor development. nih.gov

Metabolic Pathways and Biotransformation of O Aminoazotoluene

Phase I Metabolism: Oxidative Biotransformationoup.comibmc.msk.rujst.go.jp

Phase I metabolism of o-aminoazotoluene primarily involves oxidative reactions catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. oup.comresearchgate.net These reactions introduce or expose functional groups on the OAT molecule, preparing it for subsequent conjugation in Phase II or, in some cases, leading to the formation of reactive intermediates. usmlestrike.com

A crucial step in the metabolic activation of this compound is N-hydroxylation. researchgate.netresearchgate.netnih.gov This reaction, primarily catalyzed by cytochrome P450 enzymes, particularly CYP1A2, results in the formation of N-hydroxy-o-aminoazotoluene. oup.comresearchgate.netresearcher.life This metabolite is considered a key intermediate. researchgate.netnih.gov Studies have shown that the formation of N-hydroxy-OAT is a significant pathway in the metabolism of OAT in rat liver microsomes. nih.govresearcher.life

In addition to N-hydroxylation, the metabolic breakdown of this compound also involves the hydroxylation of its aromatic rings and methyl groups. nih.govresearcher.life Incubation of OAT with rat liver microsomes has been shown to yield 4'-hydroxy-o-aminoazotoluene and a smaller quantity of 2'-hydroxymethyl-3-methyl-4-aminoazobenzene. nih.govresearcher.life The formation of these hydroxylated metabolites represents a significant pathway in the biotransformation of OAT. industrialchemicals.gov.au Another metabolite, 4,4'-bis(o-tolylazo)-2,2'-dimethylazobenzene, has also been identified in the liver of mice and rats exposed to OAT. industrialchemicals.gov.aunih.gov

The metabolism of this compound is highly dependent on specific isoforms of the cytochrome P450 enzyme system. oup.comnih.gov Research has highlighted the central role of the CYP1A subfamily, particularly CYP1A1 and CYP1A2, in the oxidative metabolism of OAT. oup.comnih.gov

Studies have demonstrated that OAT can induce the expression of both CYP1A1 and CYP1A2 in the liver of mice. oup.comresearchgate.net Specifically, CYP1A2 is considered the primary enzyme responsible for the N-hydroxylation of OAT. oup.comresearchgate.net The induction of these enzymes can significantly influence the rate and pathway of OAT metabolism. oup.comibmc.msk.ru For instance, treatment of mice with OAT leads to a substantial increase in the mRNA levels of CYP1A1 and a more modest increase in CYP1A2 mRNA. ibmc.msk.rulilab-ecust.cn This induction correlates with increased enzyme activities, such as 7-ethoxyresorufin-O-deethylase (EROD) and 7-methoxyresorufin-O-demethylase (MROD) activities, which are markers for CYP1A1 and CYP1A2 activity, respectively. oup.comibmc.msk.ru

The specificity of these enzymes is critical, as CYP1A1 is more involved in the metabolism of polycyclic aromatic hydrocarbons, while CYP1A2 is more specific for aromatic amines like OAT. oup.com The differential induction and activity of these isoforms can vary between different mouse strains, which may contribute to observed differences in susceptibility to OAT's effects. nih.govresearchgate.net

CYP450 Isoform Involvement in this compound Metabolism

CYP450 IsoformRole in OAT MetabolismKey FindingsReferences
CYP1A1Metabolizes OAT, induced by OAT treatment.OAT treatment significantly increases CYP1A1 mRNA levels and EROD activity in mouse liver. oup.comibmc.msk.runih.gov
CYP1A2Primary enzyme for N-hydroxylation of OAT.OAT is activated by CYP1A2 through N-hydroxylation. OAT induces CYP1A2 expression, though to a lesser extent than CYP1A1 at the mRNA level. oup.comibmc.msk.ruresearchgate.net
Cytochrome P-448Catalyzes N-hydroxylation of OAT.Inhibitors of cytochrome P-448 significantly reduce the formation of N-hydroxy-OAT. researchgate.netnih.gov

Hydroxylation of Aromatic Rings and Methyl Groups

Phase II Metabolism: Conjugation Reactionsibmc.msk.runih.gov

Following Phase I oxidative biotransformation, the metabolites of this compound, as well as the parent compound itself, can undergo Phase II conjugation reactions. usmlestrike.com These reactions involve the addition of endogenous molecules to the xenobiotic, which generally increases their water solubility and facilitates their excretion from the body. usmlestrike.com Key Phase II pathways for OAT include glucuronidation, sulfation, and acetylation. jst.go.jpresearcher.lifenih.gov

Glucuronidation and sulfation are major Phase II conjugation pathways for the metabolites of this compound. jst.go.jpresearcher.life In rats, biliary metabolites of OAT have been identified as N-glucuronides of both OAT and its hydroxylated derivatives. jst.go.jpresearcher.life Specifically, N-glucuronide of OAT and N-glucuronide of an OAT-derivative with an oxidized 2'-methyl group have been found. jst.go.jpresearcher.life

Furthermore, conjugates of 4'-hydroxylated OAT with either sulfuric acid (sulfation) or glucuronic acid (glucuronidation) are formed. jst.go.jpresearcher.life A double conjugate of 4'-hydroxylated OAT with both N-glucuronic acid and O-sulfuric acid has also been identified in rat bile. jst.go.jpresearcher.life These conjugation reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. nih.govresearchgate.net The expression of these enzymes, such as UGT1A1, can be increased in response to OAT exposure. nih.gov Inhibition of sulfotransferase has been shown to affect the biological activity of OAT in mice. nih.gov

Acetylation is another significant Phase II metabolic pathway for aromatic amines like o-toluidine (B26562), a potential metabolite of this compound. wikipedia.org N-acetylation is a major metabolic route for o-toluidine in rats. wikipedia.org The resulting N-acetylated metabolites can be further processed or excreted. wikipedia.org

In the context of OAT metabolism, conjugates of 4'-hydroxylated and N-acetylated OAT have been identified in rat bile. jst.go.jpresearcher.life This indicates that acetylation can occur in conjunction with other metabolic modifications. One such diacetylated derivative is N,N-Diacetyl-o-aminoazotoluene. cymitquimica.comfishersci.comarctomsci.com

Phase II Metabolites of this compound

Conjugation PathwayMetaboliteReferences
GlucuronidationN-glucuronide of OAT jst.go.jpresearcher.life
N-glucuronide of OAT-derivative (oxidized 2'-methyl group) jst.go.jpresearcher.life
Sulfation/GlucuronidationConjugates of 4'-hydroxylated OAT with sulfuric acid or glucuronic acid jst.go.jpresearcher.life
Acetylation/HydroxylationConjugates of 4'-hydroxylated and N-acetylated OAT jst.go.jpresearcher.life
Double ConjugationDouble conjugate of 4'-hydroxylated OAT with N-glucuronic acid and O-sulfuric acid jst.go.jpresearcher.life

Glucuronidation and Sulfation Pathways

Role of Microbiota in Biotransformation

The biotransformation of this compound is significantly influenced by microbial populations residing in the gut and on the skin. tandfonline.comresearchgate.net These microbial communities possess enzymatic machinery capable of metabolizing azo compounds, often leading to the formation of aromatic amines through the reductive cleavage of the azo bond. tandfonline.comresearchgate.netnih.gov

The intestinal microflora plays a crucial role in the metabolism of azo dyes like this compound. nih.goveuropa.eu Evidence suggests that for many azo compounds, the metabolic activity of gut bacteria may be more significant than that of liver enzymes. nih.gov The primary reaction is the reductive cleavage of the N=N azo bond, which is catalyzed by enzymes known as azoreductases. nih.govnih.gov These enzymes are common in a wide variety of anaerobic bacteria found in the gastrointestinal tract. nih.gov

The process of azo reduction by intestinal microbiota is generally favored under anaerobic conditions, which are characteristic of the lower gastrointestinal tract. industrialchemicals.gov.au This bacterial reduction breaks down the parent azo dye into smaller aromatic amine components. europa.eunih.gov In the case of this compound, this reductive cleavage yields metabolites such as o-toluidine and 2-methyl-1,4-phenylenediamine. industrialchemicals.gov.au The gut microbiota contains a vast and diverse population of bacteria, including species from genera like Bacteroides, which are known to possess significant azoreductase activity. nih.gov The metabolic potential of the intestinal microbiota can also influence hepatic gene expression, thereby altering the liver's response to xenobiotics. nih.gov

In addition to the gut, microorganisms residing on the skin can also contribute to the biotransformation of this compound. tandfonline.comresearchgate.neteuropa.eu The human skin is colonized by a diverse community of bacteria, including genera such as Staphylococcus, Corynebacterium, and Micrococcus, which have been shown to metabolize azo dyes. nih.gov

Studies have demonstrated that various strains of human skin bacteria are capable of splitting water-soluble azo dyes to their corresponding amines in vitro. europa.eu This reductive cleavage can occur when textiles colored with azo dyes come into contact with the skin, where sweat, saliva, and the resident bacteria can facilitate the reaction. restek.comgcms.cz It has been speculated that the formation of aromatic amines following topical application of azo dyes is mediated by the microflora of the skin. europa.eu While azo reduction is often favored in anaerobic environments, studies indicate this process can also occur aerobically on the skin. industrialchemicals.gov.au For example, an azoreductase isolated from Staphylococcus aureus has been shown to metabolize Methyl Red under aerobic conditions. nih.gov

Intestinal Microflora-Mediated Azo Reduction

Metabolite Identification and Characterization in Biological Matrices

The identification and characterization of this compound metabolites in biological matrices such as liver tissue, bile, urine, and feces are essential for understanding its biotransformation pathways. nih.govresearcher.liferesearchgate.net Various analytical techniques, primarily high-pressure liquid chromatography (HPLC) and mass spectrometry (MS), are employed to separate and identify these metabolic products. researchopenworld.com

Research has identified several key metabolites resulting from both oxidative pathways and reductive cleavage. In studies using rat liver microsomes, the primary oxidative metabolites were identified as N-hydroxy-o-Aminoazotoluene, 4'-hydroxy-o-Aminoazotoluene, and to a lesser extent, 2'-hydroxymethyl-3-methyl-4-aminoazobenzene. industrialchemicals.gov.auresearcher.lifenih.gov Another metabolite, 4,4'-bis(o-tolylazo)-2,2'-dimethylazoxybenzene, has also been detected in the livers of rats and mice exposed to this compound. industrialchemicals.gov.aunih.gov

Biliary metabolites in rats have been identified as various conjugates. researcher.life These include the N-glucuronide of this compound, conjugates of 4'-hydroxylated this compound with sulfuric acid or glucuronic acid, and similar conjugates of its N-acetylated form. researcher.life Reductive cleavage of the azo bond, largely mediated by microbiota, yields aromatic amines. industrialchemicals.gov.au The primary products of this pathway are o-toluidine and 2-methyl-1,4-phenylenediamine. industrialchemicals.gov.au These metabolites have been detected in various biological samples following exposure to this compound. industrialchemicals.gov.au

The following table summarizes the major identified metabolites of this compound and the biological matrices in which they have been detected.

Genotoxicity and Mutagenicity Assessment of O Aminoazotoluene

In Vivo Genotoxicity Studies

In vivo studies provide a more comprehensive picture of a chemical's genotoxic potential by incorporating the complexities of a whole organism, including metabolism, distribution, and excretion.

Transgenic rodent (TGR) assays, which allow for the assessment of in vivo mutagenicity in various tissues, have been instrumental in understanding the genotoxicity of o-Aminoazotoluene. nih.govoecd-ilibrary.org In studies using lacZ transgenic mice (MutaMouse), this compound induced gene mutations, particularly in organs with significant metabolic activity like the liver and colon. nih.govresearchgate.netnih.gov The mutant frequency in the liver and colon of treated mice was found to be significantly higher than in control animals. nih.gov

Sequence analysis of the mutations induced by this compound in the cII gene of MutaMouse revealed a predominance of G:C to T:A transversions. nih.gov This is in contrast to the spontaneous mutations observed in control mice, which are primarily G:C to A:T transitions at CpG sites. nih.gov These findings suggest a specific mutagenic signature for this compound metabolites. The types of DNA mutations reported to be induced by this chemical in vivo include transversions, transitions, frameshift mutations, insertions, and deletions. industrialchemicals.gov.au

Table 2: Summary of In Vivo Genotoxicity of this compound
Assay TypeModelTarget OrgansFindingReference(s)
Transgenic Rodent Gene MutationMutaMouse (lacZ)Liver, ColonPositive (gene mutations) nih.govresearchgate.netnih.gov
Transgenic Rodent Gene MutationMutaMouse (cII)Liver, ColonIncreased mutant frequency (G:C to T:A transversions) nih.gov
Comet AssayMouseStomach, Colon, Lung, Bladder, Brain, Bone MarrowPositive (DNA fragmentation) mdpi.com

DNA Damage Assessment in Target Organs

This compound (AAT) has demonstrated genotoxic potential, inducing DNA damage in various target organs. The assessment of this damage is crucial for understanding its carcinogenic mechanism. Studies utilizing transgenic mice and the comet assay have been instrumental in identifying the organs most susceptible to AAT-induced genotoxicity.

In a gene mutation assay using lacZ transgenic mice (Muta™Mouse), AAT showed positive results for inducing mutations in organs with significant metabolic functions. industrialchemicals.gov.auresearchgate.net The liver and colon, in particular, were identified as primary targets for AAT's gene mutation activity. industrialchemicals.gov.auresearchgate.net This suggests that metabolites generated in these organs are likely responsible for the observed genotoxicity. industrialchemicals.gov.au The transgenic mouse mutation assay is considered a valuable tool for concurrently evaluating in vivo mutagenicity across multiple organs, complementing standard tests like the micronucleus assay which is typically limited to bone marrow. industrialchemicals.gov.au

The comet assay (alkaline single-cell gel electrophoresis) has further elucidated the extent of DNA damage in various tissues. An in vivo study in mice demonstrated that AAT causes DNA fragmentation in a range of organs, including the stomach, colon, lung, and urinary bladder. sigmaaldrich.com These findings of DNA damage align with the observed carcinogenicity of AAT, which causes tumors in the liver, lung, and urinary bladder in rodents. industrialchemicals.gov.ausigmaaldrich.com While the gastrointestinal organs show high positive responses in the comet assay, the discrepancy with cancer target sites might be explained by differences in dosage and exposure duration between genotoxicity assays and long-term carcinogenicity studies. sigmaaldrich.com The metabolic activation pathways and detoxification rates may differ under these varying conditions. sigmaaldrich.com

Table 1: Summary of o-Aminoazotoluene Genotoxicity in Target Organs

Assay Type Species Target Organs with Positive Results Type of Damage Reference
Transgenic Mouse Gene Mutation Assay (lacZ) Mouse Liver, Colon Gene Mutations industrialchemicals.gov.au, researchgate.net
Comet Assay (in vivo) Mouse Stomach, Colon, Lung, Urinary Bladder DNA Fragmentation sigmaaldrich.com

Structure-Activity Relationships in Genotoxicity

The genotoxic and carcinogenic potential of azo compounds, including this compound, is intrinsically linked to their chemical structure. Specific functional groups and their positions on the aromatic rings are critical determinants of metabolic activation and subsequent interaction with DNA.

The genotoxicity of many azo dyes is not caused by the parent molecule but by its metabolites. europa.eu A critical step in the metabolic activation of carcinogenic aminoazo dyes is the reductive cleavage of the azo linkage (–N=N–). imrpress.com This reduction, often carried out by enzymes in the liver and by the intestinal microflora, breaks the molecule down into its constituent aromatic amines. europa.euimrpress.com In the case of this compound, this cleavage yields o-toluidine (B26562) and 2-methyl-1,4-phenylenediamine. industrialchemicals.gov.au

The exocyclic amino group (–NH₂) is a key structural feature for the genotoxicity of the resulting aromatic amines. imrpress.com This group undergoes metabolic N-oxidation, primarily catalyzed by cytochrome P450 enzymes (specifically CYP1A2), to form reactive N-hydroxylarylamines. industrialchemicals.gov.auresearcher.life For AAT, this process yields the highly mutagenic metabolite N-hydroxy-o-aminoazotoluene. researcher.lifenih.gov This metabolite is considered a strong, direct-acting mutagen. industrialchemicals.gov.auresearcher.lifenih.gov These N-hydroxylated intermediates can be further activated, for example, through acetylation, to form reactive esters. psu.edu These ultimate carcinogens are electrophilic and can form covalent bonds, or adducts, with DNA, leading to mutations if not repaired. psu.edu The formation of N-hydroxy-OAT is considered an obligatory step for the mutagenic activation of AAT. researcher.lifenih.gov

The position of methyl (–CH₃) groups on the aromatic rings of aminoazobenzene derivatives significantly influences their carcinogenic potency. nih.gov Based on the multistage process of carcinogenesis, it is suggested that methyl groups can convert tumor initiators into complete carcinogens. researchgate.net The specific placement of these groups can either enhance or decrease the molecule's ability to induce tumors.

For instance, studies on various aminoazobenzene derivatives have shown that substitution with a methyl group, particularly in the ortho-position relative to the amino group, can enhance carcinogenic potency. wikipedia.org In this compound (4'-Amino-2,3'-dimethylazobenzene), the methyl groups are located at the 2- and 3'-positions. lgcstandards.com Comparative studies indicate that this specific arrangement contributes to its carcinogenic activity. For example, while N,N-dimethyl-4-aminoazobenzene is a potent carcinogen, replacing the methyl groups on the nitrogen with ethyl groups results in a non-carcinogenic compound. researchgate.net

The toxic potency of these compounds is strongly dependent on the nature and position of such substituents. nih.gov For example, 3-methoxy-4-aminoazobenzene (B1195087) is a potent hepatocarcinogen, whereas its isomer, 2-methoxy-4-aminoazobenzene, is considered a non-carcinogen and a very weak mutagen. nih.gov Similarly, the carcinogenicity of ethyl derivatives of p-aminoazobenzene shows that a methyl group in the 3'-position confers the greatest activity, while a 2'-methyl derivative has low activity. nih.gov This highlights that subtle changes in the molecular structure, such as the location of a methyl group, can lead to significant differences in the biological activity of these compounds. nih.govnih.gov

Experimental Animal Models in O Aminoazotoluene Carcinogenesis Research

Species-Specific Susceptibility to Tumor Induction

The carcinogenicity of o-Aminoazotoluene is not uniform across all species, with studies revealing significant differences in tumor induction.

Rodent Models (Rats, Mice, Hamsters)

Rodents, particularly mice and rats, have been the most extensively studied models in AAT carcinogenesis research.

Mice: this compound is a potent hepatocarcinogen in most mouse strains. researchgate.net Dietary administration has been shown to cause benign and malignant liver tumors, such as hepatocellular adenoma and carcinoma. nih.gov Lung tumors and benign blood-vessel tumors (hemangioendothelioma) are also observed in both sexes. nih.gov Subcutaneous or intramuscular injections have led to hepatocellular liver tumors, lung tumors, and fibrosarcomas at the injection site. nih.gov Even single injections in newborn mice have been shown to be effective in inducing tumors. nih.govinchem.org

Rats: In male rats, dietary AAT has been found to induce liver tumors, including adenoma, hepatocellular carcinoma, and cholangioma. nih.gov However, compared to its potent effect in mice, this compound is considered a weak hepatocarcinogen in rats. researcher.life

Hamsters: Both male and female hamsters are susceptible to AAT-induced tumors. Dietary administration leads to hepatocellular adenoma or carcinoma. nih.gov Furthermore, hamsters develop urinary bladder cancer (papillary or transitional-cell carcinoma), and female hamsters have been observed with gallbladder papilloma or carcinoma and mammary gland adenocarcinoma. nih.gov

Table 1: Tumor Induction by this compound in Rodent Models

SpeciesPrimary Target OrgansTumor Types
Mice Liver, Lung, Blood VesselsHepatocellular Adenoma/Carcinoma, Lung Tumors, Hemangioendothelioma, Fibrosarcoma
Rats LiverAdenoma, Hepatocellular Carcinoma, Cholangioma
Hamsters Liver, Urinary Bladder, Gallbladder, Mammary GlandHepatocellular Adenoma/Carcinoma, Papillary/Transitional-cell Carcinoma, Papilloma/Carcinoma, Adenocarcinoma

Canine Models

Dogs have also been used as a model for this compound carcinogenesis. Research indicates that dietary administration of AAT to dogs of unspecified sex resulted in the development of both benign and malignant liver tumors, including hepatocellular adenoma, carcinoma, and adenocarcinoma, as well as cholangioma. nih.gov Additionally, urinary bladder carcinoma and gallbladder adenocarcinoma have been observed in dogs exposed to AAT. nih.gov The genetic similarities between naturally occurring canine tumors and their human counterparts make dogs a valuable model for studying tumor biology and potential treatments. tamu.edu

Strain-Specific Differences in Carcinogenic Response

Significant variability in the carcinogenic response to this compound exists not only between species but also among different inbred strains of mice. This highlights the influence of genetic background on susceptibility to chemical carcinogenesis.

Research has identified several mouse strains with high susceptibility to AAT-induced liver tumors, including CBA, SWR, DBA/2, A/He, and DD strains. nih.gov Conversely, strains such as AKR and CC57Br exhibit resistance to the hepatocarcinogenic effects of AAT. nih.gov For instance, studies have shown a high frequency of liver tumor induction (75-100%) in susceptible strains like A/He and SWR/J, while resistant strains such as CC57BR/Mv and AKR/J show a much lower incidence (0-6%). researcher.life

Interestingly, there is no direct correlation between the frequency of spontaneous liver tumors and those induced by AAT. nih.gov For example, the CC57BR strain, which is predisposed to spontaneous hepatomas, is insensitive to their induction by this compound. nih.gov This suggests that the genetic factors governing spontaneous and chemically-induced hepatocarcinogenesis may be distinct. These strain-specific differences provide a powerful tool for investigating the genetic basis of susceptibility and resistance to cancer. nih.gov

Target Organ Carcinogenesis: Hepatic, Pulmonary, and Urogenital Tumors

This compound demonstrates a multi-organ carcinogenic potential, inducing tumors in various tissues, with the liver, lungs, and urogenital system being the primary targets.

Hepatic Tumors: The liver is the most common target for AAT-induced carcinogenesis across multiple species, including mice, rats, hamsters, and dogs. nih.govinchem.org The induced tumors range from benign adenomas to malignant hepatocellular carcinomas and cholangiomas. nih.gov

Pulmonary Tumors: Lung tumors are a frequent finding in mice exposed to AAT, both through dietary and injection routes of administration. nih.govoup.com Studies have shown that feeding mice with AAT can lead to a significant increase in the rate of pulmonary adenomas. psu.edu

Urogenital Tumors: The urogenital system is another significant target. Urinary bladder cancer has been observed in hamsters of both sexes and in dogs. nih.gov Specifically, these include papillary or transitional-cell carcinomas. nih.gov There is also some evidence suggesting the formation of bladder papillomas in rabbits and mice following direct instillation or implantation of AAT into the bladder. inchem.org

Development of Preneoplastic Lesions and Tumor Progression

The process of carcinogenesis is a multi-stage phenomenon, often involving the development of preneoplastic lesions that can progress to malignant tumors. The study of AAT has contributed to the understanding of this progression.

In rodent models, the administration of AAT leads to the formation of neoplastic nodules in the liver, which share morphological, biochemical, and molecular similarities with the dysplastic nodules that precede the development of human hepatocellular carcinoma. nih.gov These early lesions are considered precursors to cancer. nih.govmdpi.com

The development of these preneoplastic lesions is influenced by the cellular microenvironment. elifesciences.org For instance, in mouse colon carcinogenesis models, while AAT is mutagenic, it does not typically cause colon cancer on its own. nih.gov However, when combined with an inflammatory agent like dextran (B179266) sulfate (B86663) sodium (DSS), which induces colitis, AAT rapidly promotes the development of colonic tumors. nih.govresearchgate.net This indicates that inflammation can create a permissive environment for mutated cells to progress into tumors. nih.gov The process involves the initiation of mutations in epithelial cells by the carcinogen, followed by the promotion of tumor development by non-genetic factors like inflammation. nih.gov

Furthermore, studies have shown that the enzyme gamma-glutamyl transpeptidase (GGT) is a widely used marker for preneoplastic lesions in the liver during chemical carcinogenesis. capes.gov.br Elevated levels of GGT are found in focal areas of hepatocytes in the livers of rats and mice fed hepatocarcinogens like this compound. capes.gov.br This highlights the cellular changes that occur during the early stages of tumor development.

Modulation of O Aminoazotoluene Carcinogenicity and Genotoxicity

Chemopreventive Agent Interactions

The interaction with chemopreventive agents provides critical insight into the mechanisms of o-aminoazotoluene's toxicity and potential avenues for mitigating its harmful effects. These agents can interfere with the metabolic processes that convert the parent compound into its ultimate carcinogenic form.

Retinoids, a class of compounds derived from vitamin A, have demonstrated a notable ability to inhibit the mutagenic potential of this compound. Studies using the Ames Salmonella/microsome assay have shown that retinol (B82714) (vitamin A) and its esters, such as retinyl acetate (B1210297) and retinyl palmitate, effectively reduce the mutagenicity of this compound. oup.comnih.govcapes.gov.br This inhibitory effect is observed when the metabolic activation is carried out by liver S9 fractions from various species, including rats, mice, hamsters, and gerbils, indicating a conserved mechanism across different animal models. oup.comresearchgate.net

The primary mechanism for this protection is believed to be the interference with the mixed-function oxidase enzyme systems, specifically cytochrome P450, which are responsible for converting this compound into its active, DNA-damaging metabolites. nih.govcapes.gov.br By inhibiting these initial activation steps, retinoids prevent the formation of the ultimate carcinogen.

While direct studies on the interaction between carotenoids and this compound are less common, the broader literature supports a protective role for these compounds. Carotenoids, irrespective of their provitamin A activity, are known to inhibit the genotoxicity of many chemical carcinogens that, like this compound, require metabolic activation. oup.com Their antioxidant properties and ability to modulate intercellular communication may also contribute to a chemopreventive effect against carcinogenesis. oup.com

Table 1: Effect of Retinoids on this compound Mutagenicity

Agent Effect Test System Probable Mechanism Reference(s)
Retinol (Vitamin A) Inhibition of mutagenicity Ames Salmonella/microsome assay Interference with mixed-function oxidase (cytochrome P450) activation oup.com, nih.gov, capes.gov.br
Retinyl Acetate Inhibition of mutagenicity Ames Salmonella/microsome assay Interference with mixed-function oxidase (cytochrome P450) activation oup.com, nih.gov
Retinyl Palmitate Inhibition of mutagenicity Ames Salmonella/microsome assay Interference with mixed-function oxidase (cytochrome P450) activation oup.com, nih.gov

The metabolic activation of this compound is a critical determinant of its carcinogenicity and is primarily mediated by cytochrome P450 (CYP) enzymes. The modulation of these enzymes by inducers or inhibitors can therefore drastically alter the compound's toxicity.

Enzyme Inducers: this compound itself is an inducer of the very enzymes that metabolize it, particularly CYP1A1 and CYP1A2. researchgate.netresearchgate.net This induction is mediated through the aryl hydrocarbon receptor (AhR) signaling pathway. kab.ac.ugoup.com Treatment with this compound leads to a significant increase in the mRNA levels and activity of these enzymes, which can enhance its own conversion to mutagenic metabolites. researchgate.netresearchgate.net Other potent inducers, such as 3-methylcholanthrene, also increase the expression of CYP1A enzymes and can thereby potentiate the activation of this compound. oup.comoup.com This relationship suggests that exposure to certain environmental chemicals could increase an individual's susceptibility to this compound's carcinogenic effects.

Enzyme Inhibitors: Conversely, inhibitors of CYP enzymes can block the metabolic activation of this compound. For instance, pentachlorophenol, an inhibitor of sulfotransferase, has been shown to reduce the mutagenic activity of this compound. researchgate.net However, in a paradoxical finding, this inhibition of mutagenicity was accompanied by a significant increase in its hepatocarcinogenic potency, suggesting that non-mutagenic mechanisms or other metabolic pathways play a crucial role in its carcinogenicity. researchgate.net This highlights the complexity of its activation and detoxification pathways, where blocking one route may enhance another, more carcinogenic one. Other compounds, like 1-aminobenzotriazole, are known as broad-spectrum (pan) CYP inhibitors and can be used experimentally to probe the role of CYP-mediated metabolism in toxicity. nih.gov

Table 2: Modulation of this compound Activation by Enzyme Inducers and Inhibitors

Modulator Type Agent Effect on this compound Key Enzymes Involved Reference(s)
Inducer This compound (self-induction) Induces its own metabolic activation CYP1A1, CYP1A2 researchgate.net, researchgate.net
Inducer 3-Methylcholanthrene Enhances metabolic activation CYP1A1, CYP1A2 oup.com, oup.com
Inhibitor Pentachlorophenol Inhibits mutagenicity but enhances carcinogenicity Sulfotransferase researchgate.net
Inhibitor 1-Aminobenzotriazole General inhibition of metabolic activation Multiple CYPs nih.gov

Influence of Retinoids and Carotenoids

Dietary and Environmental Modulators

Dietary composition has been shown to influence the carcinogenicity of aminoazo dyes. Early studies noted that the incidence of liver cancer induced by this compound was significantly reduced when the basal diet consisted of wheat or rye instead of rice. The addition of dietary yeast was also found to have a protective effect. These findings from several decades ago pointed towards the importance of nutritional factors in modulating chemical carcinogenesis. acs.org

More recent research suggests that specific dietary components can influence the expression of metabolic enzymes. For example, squalene, a compound found in olive oil, has been shown to induce CYP2B10 and CYP2C55. unizar.es The induction of such enzymes could potentially alter the metabolic fate of this compound, although direct studies are lacking. The metabolic processing of azo dyes can also be affected by various dietary elements like fiber and proteins, which can influence the gut microbiota responsible for azo bond reduction.

Environmental exposure to other chemicals can also theoretically modulate this compound's effects. Widespread industrial chemicals have the potential to interact with the same nuclear receptors and metabolic pathways that this compound affects, such as the aryl hydrocarbon receptor (AhR) and constitutive androstane (B1237026) receptor (CAR). nih.gov Such interactions could lead to synergistic or antagonistic effects on its toxicity, highlighting the importance of considering combined exposures in risk assessment.

Mechanistic Insights into Protective and Enhancing Effects

The modulation of this compound's toxicity stems from a complex interplay of mechanisms at the molecular level.

Protective Mechanisms: The primary protective mechanism identified is the inhibition of metabolic activation. As seen with retinoids, compounds that prevent the initial CYP-mediated N-hydroxylation of this compound can effectively block the formation of its genotoxic metabolites. nih.govcapes.gov.br

Enhancing and Carcinogenic Mechanisms: The mechanisms that enhance or mediate its carcinogenicity are more multifaceted.

Nuclear Receptor Activation: A key mechanism of this compound's action is the activation of xenobiotic-sensing nuclear receptors, namely the Constitutive Androstane Receptor (CAR) and the Aryl hydrocarbon Receptor (AhR). researchgate.netresearchgate.netosti.gov Activation of CAR by this compound is a species-specific event that correlates with its hepatocarcinogenicity in mice. researchgate.net This activation leads to the downstream induction of a battery of genes, including CYPs (e.g., Cyp2b10) and the proto-oncogene c-Myc. osti.gov Crucially, CAR activation by this compound has been linked to a delayed, but significant, increase in hepatocyte proliferation, which is a well-established factor in tumor promotion. osti.gov

Disruption of Transcription Factor Activity: this compound has been shown to interfere with the function of essential liver transcription factors. Specifically, it reduces the DNA-binding activity of Hepatocyte Nuclear Factor 3 (HNF3, also known as FOXA). researcher.liferesearchgate.netnih.gov This effect is observed in mouse strains susceptible to its carcinogenic effects but not in resistant strains. researcher.lifenih.gov Since HNF3/FOXA proteins are critical regulators of liver-specific gene expression and differentiation, their disruption by this compound likely plays a significant role in the carcinogenic process by altering normal cellular control. researchgate.netresearchgate.net

Metabolic Pathway Shifting: The paradoxical effect of pentachlorophenol, which inhibits mutagenicity while enhancing carcinogenicity, suggests that the parent this compound molecule or its non-sulfated metabolites may possess significant carcinogenic activity through non-genotoxic mechanisms. researchgate.net This indicates that simply blocking one activation pathway (e.g., sulfoconjugation) may shunt the compound towards an alternative, and potentially more potent, carcinogenic pathway, such as one driven by nuclear receptor activation and altered cell signaling.

Advanced Analytical Methodologies for O Aminoazotoluene and Its Metabolites

Chromatographic Techniques for Separation and Quantification.cdn.bauhauslcms.czchemie-brunschwig.ch

Chromatographic methods are the cornerstone for the analysis of o-Aminoazotoluene, providing the necessary separation from complex sample matrices and enabling accurate quantification. These techniques are often coupled with mass spectrometry for unequivocal identification.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a preferred method for the determination of this compound and other primary aromatic amines (PAAs). lcms.cznih.gov This technique offers high sensitivity and selectivity, making it suitable for trace-level analysis in diverse samples such as textiles, food packaging materials, cosmetics, and biological fluids. nih.govscientificlabs.comsigmaaldrich.com

The LC-MS/MS methodology typically involves chromatographic separation on a C18 or other suitable column, followed by detection using a triple quadrupole mass spectrometer. lcms.cz The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition for the target analyte. nih.gov For this compound, the protonated molecule [M+H]+ is often selected as the precursor ion. shimadzu.com

Studies have demonstrated the successful application of LC-MS/MS for the simultaneous analysis of multiple aromatic amines, including this compound, in human urine. nih.gov The method's excellent linearity, accuracy, and precision make it a reliable tool for biomonitoring and exposure assessment. nih.gov

Table 1: Example of LC-MS/MS Parameters for this compound Analysis

ParameterValue
Chromatographic Column Agilent Poroshell 120 SB-C18 lcms.cz
Mobile Phase Gradient of acetonitrile (B52724) and water with formic acid lcms.cz
Ionization Mode Electrospray Ionization (ESI), Positive nih.gov
Precursor Ion (Q1) m/z 226.1 lcms.cz
Product Ions (Q3) m/z 121.1, 107.1 lcms.cz
Limit of Detection (LOD) 0.7 µg/L lcms.cz

This table is for illustrative purposes; specific parameters may vary based on the instrumentation and matrix being analyzed.

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of this compound. cdn.bauhausgoogle.com It is frequently employed for the determination of aromatic amines formed from the reductive cleavage of azo dyes in textiles. restek.comicpms.cz Standard methods, such as EN 14362-1:2012, often utilize GC-MS for this purpose. restek.com

Prior to GC-MS analysis, a derivatization step is sometimes necessary to improve the volatility and thermal stability of the polar aromatic amines. However, methods have been developed that allow for direct analysis. The separation is typically achieved on a mid-polarity capillary column, such as one with a 35% diphenyl / 65% dimethyl polysiloxane stationary phase. gcms.cz The mass spectrometer is operated in scan or selected ion monitoring (SIM) mode for detection and quantification. gcms.cz

While GC-MS is a robust and widely used technique, it can sometimes be challenging to separate certain structural isomers. lcms.cz

Table 2: Typical GC-MS Parameters for this compound

ParameterValue
GC Column Rtx-35MS (30 m x 0.32 mm I.D., 0.25 µm) gcms.cz
Injector Temperature 260°C gcms.cz
Carrier Gas Helium gcms.cz
MS Ionization Mode Electron Ionization (EI)
Characteristic Ions (m/z) 225 (Molecular Ion), 106, 91 nih.gov

This table provides representative parameters. Actual conditions can differ based on the specific instrument and analytical requirements.

High-performance liquid chromatography (HPLC) coupled with various detectors is a versatile and widely used method for the determination of this compound. sigmaaldrich.comsigmaaldrich.com HPLC offers the advantage of analyzing thermally labile and polar compounds without the need for derivatization. lcms.cz

Different types of detectors can be used with HPLC, including:

Diode-Array Detector (DAD) or UV-Vis Detector: This is a common detector for HPLC analysis of azo dyes and aromatic amines. jst.go.jp The detection wavelength is selected based on the maximum absorbance of this compound, which is around 385 nm. jst.go.jp HPLC-DAD methods have been successfully used for the analysis of this compound in various products. jst.go.jp

Mass Spectrometry (MS) Detector: As discussed in section 7.1.1, coupling HPLC with a mass spectrometer provides the highest level of sensitivity and specificity. sigmaaldrich.com

The choice of the HPLC column and mobile phase is critical for achieving good separation of this compound from other compounds in the sample. Reversed-phase columns, such as C18, are frequently used with mobile phases consisting of mixtures of acetonitrile or methanol (B129727) and water, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. shimadzu.comjst.go.jp

Gas Chromatography-Mass Spectrometry (GC-MS)

Electrochemical Detection Methods.lcms.czchemie-brunschwig.chaccustandard.com

Electrochemical methods offer a promising alternative for the rapid and sensitive detection of this compound. These techniques are based on the electrochemical oxidation or reduction of the analyte at an electrode surface.

Recent research has focused on the development of modified electrodes to enhance the sensitivity and selectivity of electrochemical detection. For instance, a pencil electrode modified by the electropolymerization of β-cyclodextrin has been used for the voltammetric detection of this compound. researchgate.net The modified electrode exhibited a significantly higher oxidation peak current for this compound compared to the bare electrode, which is attributed to the inclusion of the analyte in the cavities of the β-cyclodextrin polymer. researchgate.net This method demonstrated a low limit of detection and good reproducibility. researchgate.net

Other approaches involve the use of nanocomposites, such as gold nanoparticles, and conducting polymers to modify electrode surfaces, further improving the analytical performance for detecting various organic molecules. capes.gov.brnih.gov Differential pulse voltammetry (DPV) is a commonly used technique in these methods due to its high sensitivity and ability to discriminate against background currents. researchgate.net

Sample Preparation and Matrix Effects in Biological and Environmental Samples.cdn.bauhauslcms.czchemie-brunschwig.chaccustandard.com

Effective sample preparation is a critical step in the analysis of this compound to remove interfering substances and concentrate the analyte, especially when dealing with complex matrices like biological fluids and environmental samples. researchgate.netcreative-proteomics.com The choice of sample preparation technique depends on the nature of the sample and the analytical method to be used.

Common sample preparation techniques include:

Liquid-Liquid Extraction (LLE): This technique is used to separate the analyte from the sample matrix by partitioning it between two immiscible liquid phases. japsonline.com

Solid-Phase Extraction (SPE): SPE is a widely used and effective method for cleaning up and concentrating analytes from complex samples. chemie-brunschwig.chjapsonline.com It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. Various types of sorbents, such as C18, can be used. chemie-brunschwig.chresearchgate.net

Protein Precipitation: For biological samples like plasma or serum, protein precipitation with agents like acetonitrile or trichloroacetic acid is often performed to remove proteins that can interfere with the analysis. researchgate.net

Matrix effects are a significant challenge in LC-MS/MS analysis of complex samples. researchgate.netshimadzu.com These effects, caused by co-eluting matrix components, can lead to ion suppression or enhancement, affecting the accuracy and precision of the quantification. researchgate.net To mitigate matrix effects, several strategies can be employed, including:

Dilution of the sample extract: This simple approach can reduce the concentration of interfering matrix components. shimadzu.com

Use of matrix-matched calibration standards: Preparing calibration standards in a blank matrix that is similar to the sample can help to compensate for matrix effects. researchgate.net

Use of isotopically labeled internal standards: This is one of the most effective ways to correct for matrix effects and variations in sample preparation and instrument response. creative-proteomics.com

Development of High-Sensitivity and High-Specificity Assays

The development of assays with high sensitivity and specificity is paramount for the reliable detection of this compound, particularly at the low concentrations relevant to human exposure and regulatory limits.

Efforts to enhance sensitivity in chromatographic methods often focus on optimizing the ionization process in mass spectrometry and reducing background noise. sciex.com For LC-MS/MS, this includes fine-tuning source parameters like the ionspray voltage and using advanced data acquisition modes. sciex.com

Specificity is primarily achieved through the use of tandem mass spectrometry (MS/MS), where the selection of specific precursor and product ion transitions provides a high degree of confidence in the identification of the analyte. nih.gov The use of high-resolution mass spectrometry (HRMS) can further enhance specificity by providing accurate mass measurements, which helps to differentiate the analyte from isobaric interferences. dntb.gov.ua

In the realm of bioassays, new in vitro methods are being developed to assess the genotoxicity of compounds and their metabolites with improved sensitivity and specificity. For example, reporter gene assays, such as the GADD45a-GFP assay, can detect the genotoxic potential of chemicals and their S9-generated metabolites. oup.com Multiplex PCR assays have also been developed for the sensitive and specific detection of various targets, showcasing the potential for nucleic acid-based detection methods in related fields. researchgate.net

Environmental Fate and Degradation of O Aminoazotoluene

Occurrence and Distribution in Environmental Compartments

o-Aminoazotoluene is not a naturally occurring substance; its presence in the environment stems from its production and industrial applications. guidechem.com The primary routes of its release into the environment are through various waste streams generated during its manufacture and use as an intermediate in the production of other dyes and pigments. iarc.fr

Potential human and environmental exposure can occur through inhalation of dust and dermal contact during its production and use. nih.gov Environmental releases have been reported to both air and surface water. nih.gov For instance, the U.S. Environmental Protection Agency's Toxics Release Inventory noted releases of this compound to the atmosphere and surface water in the late 1980s and early 1990s. nih.gov

Once released, its distribution is governed by its physicochemical properties. With low water solubility and a very low vapor pressure, it is not highly mobile in its original form. guidechem.commst.dk Non-ionic azo dyes like this compound are hydrophobic and tend to adsorb to sediment, sludge, and soil particles, which becomes a major route of removal from the water column. szabo-scandic.commst.dk This adsorption means that soil and sediment can act as significant environmental sinks for the compound. canada.ca

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical without the involvement of living organisms, primarily through chemical and light-driven reactions.

Photolysis, or degradation by light, is a potential abiotic pathway for this compound. The molecule absorbs UV light, which suggests it has the potential to undergo direct photochemical degradation. nih.gov If released into the atmosphere, it may undergo a rapid gas-phase reaction with photochemically produced hydroxyl radicals, with an estimated half-life of only a few hours. nih.gov

In aquatic systems, the stability of azo dyes to visible and UV light is generally high in pure water. mst.dkmst.dk However, the presence of natural substances can alter this. The photostability of azo dyestuffs is high, but in the presence of natural humic materials, photodecomposition is strongly accelerated, likely through oxidation by singlet oxygen or oxy-radicals. mst.dkmst.dk Despite this, photolysis is generally not considered a dominant degradation pathway for many azo dyes under typical environmental conditions. mst.dkcanada.ca

Hydrolysis, the reaction with water, is another key abiotic process for many chemicals. However, for azo dyes like this compound, evidence suggests that hydrolysis is not a significant degradation pathway within the typical environmental pH range of 4 to 9. mst.dkmst.dk These dyes are generally stable against hydrolysis, with the exception of reactive dyes which are specifically designed to react with fibers. mst.dkmst.dk Therefore, this compound is not expected to break down significantly via hydrolysis in aquatic environments.

Photolytic Degradation Processes

Biotic Degradation Pathways

Biotic degradation, mediated by microorganisms, is a critical pathway for the transformation of azo dyes in the environment.

Azo dyes are generally designed to be resistant to microbial attack to ensure their color fastness, which often makes them resistant to aerobic biodegradation. mst.dkcanada.ca The key step in the biodegradation of this compound is the reductive cleavage of the azo bond (-N=N-). mst.dk This process is the major degradation pathway for azo dyes and typically occurs under anaerobic (oxygen-deficient) conditions, such as those found in sediments, flooded soils, and anaerobic wastewater treatment systems. mst.dkcanada.ca

Under these reducing conditions, microorganisms can break the azo linkage, leading to the formation of aromatic amines. mst.dkcanada.ca In the case of this compound, this reductive cleavage is known to produce metabolites such as o-toluidine (B26562) and 2,4-diaminotoluene. mst.dk These resulting aromatic amines are generally more susceptible to aerobic biodegradation, where they can be used by other microbes as a source of carbon and energy. researchgate.net Therefore, a sequential anaerobic-aerobic process is often required for the complete mineralization of azo dyes. researchgate.net The use of microorganisms to detoxify harmful chemicals in this manner is a process known as bioremediation. ucdavis.edu

The biodegradation of this compound is carried out by a diverse range of microorganisms that possess specialized enzymes. The process often involves microbial consortia, where different species work synergistically to break down the parent compound and its metabolites. frontiersin.org

Several bacterial genera, including Pseudomonas, Bacillus, Klebsiella, and Rhodococcus, have been identified as effective degraders of azo dyes. researchgate.netjmbfs.orgmdpi.com These microbes produce a variety of oxidative and reductive enzymes that facilitate the breakdown.

The most crucial enzymes in this process are azoreductases , which catalyze the reductive cleavage of the azo bond. researchgate.net Other enzymes, such as laccases , lignin peroxidases , and other mono- and dioxygenases, play a role in the subsequent degradation of the resulting aromatic amines under aerobic conditions. researchgate.netmdpi.comresearchgate.net Studies have shown that this compound itself can induce the activity of certain enzymes, such as cytochrome P450 monooxygenases (CYP1A1 and CYP1A2) in mouse liver, which are involved in its metabolic activation. nih.gov This highlights the complex interactions between the compound and biological enzyme systems.

Data on Degradation Pathways

Below is a summary of the environmental degradation pathways for this compound.

Degradation TypePathwayConditionsKey Processes & NotesSignificance
AbioticPhotolysisAtmosphere, Aquatic SystemsDegrades via reaction with hydroxyl radicals in air. In water, degradation is slow but accelerated by humic substances. mst.dkmst.dknih.govModerate
HydrolysisAquatic SystemsGenerally stable across environmental pH range (4-9). mst.dkmst.dkLow
BioticAnaerobic BiodegradationWastewater, Soil, SedimentReductive cleavage of the azo bond (-N=N-) by microbial azoreductases to form aromatic amines (e.g., o-toluidine). mst.dkcanada.camst.dkresearchgate.netHigh (Primary degradation step)
Aerobic BiodegradationWastewater, SoilDegradation of the resulting aromatic amines by various microorganisms using enzymes like peroxidases and oxygenases. researchgate.netresearchgate.netHigh (For mineralization of metabolites)

Microbial Biodegradation in Wastewater and Soil

Environmental Monitoring and Risk Assessment Methodologies

The monitoring and risk assessment of this compound are critical due to its classification as a substance reasonably anticipated to be a human carcinogen and its potential for environmental release from industrial sources. nih.govchemicalbook.com Methodologies focus on detecting its presence in various environmental matrices and assessing the potential for exposure and harm.

Environmental Monitoring

Effective monitoring of this compound involves sensitive analytical techniques capable of detecting the compound in complex samples such as industrial wastewater, workplace air, and consumer products. sigmaaldrich.comnih.gov The primary routes of potential human exposure are inhalation and dermal contact. nih.gov

Several analytical methods have been developed for the quantification of this compound:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a common technique for quantifying this compound in commercial products like dyes, cosmetics, inks, finger paints, and food packaging materials. sigmaaldrich.comsigmaaldrich.com

High-Performance Liquid Chromatography (HPLC): A method using HPLC with a photo-diode array detector has been developed for the simultaneous determination of this compound and p-Phenylazoaniline in workplace air. nih.gov Air is sampled using a cassette with sulfuric acid-treated glass fiber filters, and the compounds are extracted with methanol (B129727) for analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used for screening and detecting forbidden azo dyes in materials like textiles and leather. google.com Direct detection of this compound can be challenging as it can decompose during the reduction reaction step of sample preparation, generating ortho-toluidine. google.com Therefore, the presence of this compound is often detected indirectly by measuring its specific decomposition products. google.com A method combining liquid-liquid extraction and dispersive liquid-liquid microextraction with GC-MS has been developed to determine trace levels of azo dyes in textile wastewater after reduction to their corresponding aromatic amines. chrom-china.com

Voltammetry: An electrochemical method using a pencil electrode modified by the electropolymerization of β-cyclodextrin has been studied for the voltammetric detection of this compound. researchgate.net This technique involves observing the irreversible oxidation peak of the compound in a phosphate (B84403) buffer solution. researchgate.net

The following table summarizes key analytical methodologies for the detection of this compound.

Table 1: Analytical Methods for this compound Detection

Analytical Technique Matrix Sample Preparation Key Findings Reference(s)
HPLC with Photo-Diode Array Detector Workplace Air Air sampling cassette with sulfuric acid-treated glass fiber filters; extraction with methanol. Limit of Quantitation: 2.50 µ g/sample . Enables 4-h personal exposure monitoring for concentrations from 10 to 2,000 µg/m³. nih.gov
LC-MS Dyes, cosmetics, inks, food packaging Extraction with appropriate solvents. Used as an analytical reference standard for quantification. sigmaaldrich.com
GC-MS Textiles, Leather, Dyes Reduction reaction to cleave the azo bond, followed by extraction. Indirectly detects this compound by identifying its decomposition product, ortho-toluidine. google.com
GC-MS with Microextraction Textile Wastewater Liquid-liquid extraction and dispersive liquid-liquid microextraction after reduction with sodium dithionite. The method is suitable for detecting trace levels of banned azo dyes. chrom-china.com

Risk Assessment

Risk assessment for this compound is informed by its toxicological profile, environmental release data, and established exposure limits. The U.S. Environmental Protection Agency's (EPA) Toxics Release Inventory reported environmental releases of this compound to the air and surface water in the late 1980s and early 1990s. nih.gov

Occupational exposure is a primary concern, and the National Occupational Exposure Survey (1981-1983) estimated that 1,449 workers were potentially exposed in industries such as chemical manufacturing. nih.gov To manage workplace risk, occupational exposure limits (OELs) have been proposed. sanei.or.jp Furthermore, biomonitoring methods, such as the analysis of urine for metabolites, are considered useful for assessing occupational exposure, especially where skin absorption is possible. who.int

Predicted No Effect Concentrations (PNECs) have also been established to assess environmental risk. These values estimate the concentration below which adverse effects are unlikely to occur in different environmental compartments.

Table 2: Risk Assessment Data for this compound

Parameter Value Compartment/Application Reference(s)
Carcinogenicity Classification Reasonably anticipated to be a human carcinogen Human Health Risk Assessment nih.gov
Protective Action Criteria (PAC-3) 120 mg/m³ Emergency Response Planning noaa.gov
PNEC 10 mg/l Water hpc-standards.com
PNEC 1 mg/l Marine water hpc-standards.com
PNEC 10 mg/l Fresh water hpc-standards.com
PNEC 7.53 mg/kg Fresh water sediment hpc-standards.com
PNEC 2.41 mg/kg Soil hpc-standards.com

Studies on the treatment of industrial wastewater containing this compound have demonstrated its removal through processes like photocatalytic oxidation. researchopenworld.comresearcher.life For instance, one study reported an 84% removal efficiency of this compound from textile wastewater after a 60-minute photooxidation process using a Ni-BiO nanocomposite. researchopenworld.com

Emerging Research Directions and Future Perspectives

Systems Biology Approaches to o-Aminoazotoluene Toxicity

Systems biology offers a holistic approach to understanding the complex interactions within a biological system. In the context of this compound (OAT) toxicity, this involves integrating data from various "omics" fields to construct a comprehensive picture of the molecular perturbations caused by this compound.

Proteomics and Metabolomics in Pathway Elucidation

Toxicoproteomics and metabolomics are powerful tools for investigating the molecular mechanisms of toxicity. numberanalytics.comnumberanalytics.com By analyzing changes in protein expression and metabolite profiles, researchers can identify key pathways disrupted by toxicant exposure. numberanalytics.commdpi.com

Proteomics: The study of the entire set of proteins in a cell or organism, known as the proteome, can reveal how this compound affects cellular processes. numberanalytics.com Changes in protein levels, post-translational modifications, and protein-protein interactions can pinpoint specific molecular targets of OAT and its metabolites. numberanalytics.comnumberanalytics.com For instance, proteomic analysis could identify alterations in enzymes involved in the metabolic activation or detoxification of OAT, providing insights into its carcinogenic mechanisms. nautilus.bio This detailed analysis can help bridge the gap in understanding how exposure leads to adverse outcomes. nautilus.bio

Metabolomics: This field focuses on the global study of small-molecule metabolites within a biological system. mdpi.com It provides a direct snapshot of the biochemical activity and cellular responses to a toxic substance. mdpi.com In the case of OAT, metabolomic studies could identify specific endogenous metabolites that are altered upon exposure, revealing the metabolic pathways that are most affected. mdpi.com For example, perturbations in pathways like the citric acid cycle or purine (B94841) metabolism have been identified in response to other toxicants. scholaris.ca Such analyses can help in the discovery of early biomarkers of toxicity and provide mechanistic insights into OAT-induced damage. mdpi.com

By integrating proteomics and metabolomics data, a more complete understanding of the toxicological pathways affected by this compound can be achieved. This approach can help to elucidate adverse outcome pathways (AOPs), which map the sequence of events from initial molecular interaction to the final adverse effect. mdpi.com

Transcriptomics and Gene Expression Profiling

Transcriptomics involves the study of the complete set of RNA transcripts in a cell or a population of cells, providing a snapshot of the genes that are active at a specific time. galaxyproject.org Gene expression profiling is a key application of transcriptomics used to identify genes that are differentially expressed under different conditions, such as exposure to a toxicant like this compound. galaxyproject.org

Research has shown that OAT can induce the expression of specific genes. For example, OAT has been found to activate the mouse Constitutive Androstane (B1237026) Receptor (mCAR) and subsequently increase the expression of its target genes, including Cyp2b10, c-Myc, and others. nih.gov This induction of gene expression by OAT is dependent on the presence of CAR, as demonstrated in CAR-null mice where this effect was absent. nih.gov Furthermore, studies have investigated the expression of cytochrome P450 genes, such as CYP1A1 and CYP1A2, in response to OAT treatment, indicating its role as a PAH-type inducer of these enzymes. oup.comnih.gov

The translocation of β-catenin to the nucleus and cytoplasm, an event associated with the activation of the Wnt/β-catenin signaling pathway, has been observed in colon tumors induced by OAT in combination with dextran (B179266) sulfate (B86663) sodium (DSS). nih.gov This suggests that OAT may influence the expression of genes involved in this critical cancer-related pathway. nih.gov Spatial transcriptomics is an emerging technique that could provide even more detailed insights by mapping gene expression within the context of tissue architecture, potentially revealing the precise locations of OAT-induced cellular changes. oup.com

Biomarker Discovery for Early Detection and Exposure Assessment

The identification of reliable biomarkers is crucial for the early detection of diseases associated with chemical exposure and for accurately assessing the extent of that exposure. agriscigroup.us

Exposure Biomarkers

Exposure biomarkers are used to measure the amount of a chemical that has entered the body. agriscigroup.us For aromatic amines like this compound, the formation of adducts with proteins, such as hemoglobin, and with DNA are important biomarkers of exposure. imrpress.com

The metabolic activation of OAT can lead to the formation of reactive metabolites that bind covalently to cellular macromolecules. agriscigroup.us These DNA and protein adducts serve as a measure of the biologically effective dose, which is the amount of the chemical that has reached its target site and reacted with it. agriscigroup.us The detection of o-toluidine (B26562) hemoglobin adducts in humans has provided evidence of exposure to this related aromatic amine. researchgate.net Similarly, the formation of DNA adducts by o-toluidine has been observed in the human bladder. researchgate.net Given the structural similarities, it is plausible that OAT forms analogous adducts that could be used as specific biomarkers of exposure.

In Silico Modeling and Computational Toxicology

In silico modeling and computational toxicology utilize computer-based methods to predict the toxicity of chemicals, offering a faster and more cost-effective alternative to traditional animal testing. marquette.edunih.gov These approaches are increasingly important for regulatory risk assessment. marquette.edu

For this compound, computational methods can be applied in several ways. Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of a compound with its biological activity, can be developed to predict the toxicity of OAT and related azo dyes. marquette.edu These models can help to identify the structural features of OAT that are responsible for its carcinogenic properties. insilicoinsider.blog

Molecular docking studies are another valuable in silico tool. These studies can simulate the interaction of OAT with biological macromolecules, such as DNA or specific receptors. mdpi.com For instance, molecular docking has been used to investigate the binding of OAT to double-stranded DNA, revealing potential mechanisms of genotoxicity. mdpi.com These studies can help to visualize and analyze the molecular-level interactions that underpin the toxic effects of OAT. mdpi.com By integrating data from in silico models with experimental data, a more robust understanding of the risks associated with this compound exposure can be developed. insilicoinsider.blog

Molecular Docking Studies for DNA Interaction

Molecular docking is a computational technique used to predict how a small molecule, or ligand, binds to a macromolecular target, such as DNA. sarpublication.com This method is crucial in understanding the mechanisms of toxicity and carcinogenicity of chemical compounds like this compound. sarpublication.com By simulating the interaction at a molecular level, researchers can identify the preferred binding modes, the strength of the interaction, and the specific molecular forces at play. sarpublication.com

In the case of this compound, computational molecular docking studies have been performed to characterize its binding modes and affinities with double-stranded DNA (dsDNA). researchgate.net A 2022 study investigated the interaction of 14 genotoxic azo dyes, including this compound, with two different dsDNA conformations: an intact dsDNA and a dsDNA with a natural intercalation gap. mdpi.com

The study revealed that this compound can interact with DNA through two distinct modes: threading intercalation and minor groove binding. researchgate.net

Threading Intercalation: This mode involves the ligand inserting itself between the base pairs of the DNA. For this compound, the 2-methyl aniline (B41778) and 2-methyl phenyl groups were found to be effective in this type of interaction. mdpi.com Hydrophobic pi-pi stacking interactions were identified as the most significant force in the stable binding of the ligand within a DNA intercalation gap. mdpi.comresearchgate.net

Minor Groove Binding: In this mode, the molecule fits into the minor groove of the DNA helix. The study found that for this compound, the azo (-N=N-) group was primarily responsible for the interaction with the minor groove of intact dsDNA. mdpi.com

The binding free energy (BFE), which indicates the strength of the interaction, was calculated for both modes. The results showed a slightly more favorable binding to dsDNA containing an intercalation gap compared to intact dsDNA. mdpi.com

Table 1: Molecular Docking Results for this compound with dsDNA

DNA ConformationPrimary Binding ModeBinding Free Energy (kcal/mol)Key Interacting Groups
dsDNA with Intercalation GapThreading Intercalation-6.922-methyl aniline, 2-methyl phenyl groups (via hydrophobic pi-pi stacking)
Intact dsDNAMinor Groove Binding-6.73Azo (-N=N-) group

Data sourced from a 2022 computational study on genotoxic azo dyes. mdpi.com

These findings provide a molecular-level perspective on the DNA-damaging potential of this compound, suggesting that its genotoxicity may stem from its ability to directly interact with and fit snugly into the DNA structure, either by intercalating between base pairs or binding within the minor groove. researchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity or other properties of chemical compounds based on their molecular structure. wikipedia.org These models are widely used in toxicology and drug discovery to screen compounds, prioritize testing, and understand the chemical features responsible for a particular effect. jocpr.commdpi.com A QSAR model is essentially a mathematical equation that correlates chemical structure, represented by numerical descriptors, with a specific activity. wikipedia.org

In the context of this compound and related aromatic amines, QSAR models have been developed to predict their mutagenic and carcinogenic potential. researchgate.net For instance, QSAR studies on aminoazobenzene derivatives have successfully created models that can account for a significant portion of the variation in their observed mutagenicity. researchgate.net These models typically use quantum-chemical semi-empirical methods to calculate molecular descriptors that are then correlated with biological activity using techniques like multilinear regression or artificial neural networks. researchgate.net

One notable application of QSAR modeling for this compound was in a regulatory context. tga.gov.au Based on available genotoxicity data for the chemical and its N-acetylated metabolites, combined with information from QSAR modeling, it was concluded that the chemical is not considered to be carcinogenic under those specific assessment criteria. tga.gov.au This highlights the role of QSAR as a valuable tool in risk assessment, providing predictive insights where experimental data may be limited or as a component of a weight-of-evidence approach. wikipedia.orgtga.gov.au The development of QSAR models involves several key steps:

Data Collection: A dataset of compounds with known activities (e.g., mutagenicity, carcinogenicity) is compiled. mdpi.com

Descriptor Calculation: Various physicochemical and structural properties (descriptors) are calculated for each molecule in the dataset. jocpr.com

Model Building: Statistical methods are used to build a mathematical relationship between the descriptors and the activity. mdpi.com

Validation: The model's predictive power is rigorously tested to ensure it is reliable and can be generalized to new, untested chemicals. jocpr.com

QSAR provides a powerful in silico approach to investigate the toxicological properties of compounds like this compound, complementing experimental studies and aiding in the prediction of the hazardous potential of new or untested chemicals. wikipedia.org

Comparative Carcinogenesis and Species Extrapolation

This compound has demonstrated carcinogenic activity in multiple species of experimental animals, a key factor in its classification as a substance reasonably anticipated to be a human carcinogen. nih.gov Research has shown that dietary administration of this compound induces tumors at various tissue sites across different species. nih.gov

Table 2: Carcinogenic Effects of this compound in Different Animal Species

SpeciesSexTumor SiteTumor Type
MouseMale & FemaleLiverHepatocellular adenoma or carcinoma
RatMaleLiverAdenoma, hepatocellular carcinoma, cholangioma
HamsterMale & FemaleLiverHepatocellular adenoma or carcinoma
DogUnspecifiedLiverHepatocellular adenoma or carcinoma, adenocarcinoma, cholangioma

Data compiled from the 15th Report on Carcinogens. nih.gov

The observation of liver cancer induction in rats by this compound was a significant finding in the history of chemical carcinogenesis research. researchgate.netoup.com This multi-species carcinogenicity provides strong evidence of its potential hazard. nih.gov

Species extrapolation is the process of using data from animal studies to predict the potential effects in humans. In cancer risk assessment, a common practice is to use data from the most sensitive species tested to be protective of public health. ca.gov The process often involves several assumptions and methods, including:

Interspecies Scaling: To extrapolate doses from animals to humans, a "surface area scaling" factor is often applied. This method is considered more reliable than simple body weight scaling for estimating equivalent doses across species with different metabolic rates. ca.gov

Sensitive Species: The dose-response relationship observed in the most sensitive animal species and sex is typically used as the basis for human risk estimation, unless there is strong evidence to suggest it is inappropriate. ca.gov

Mechanism of Action: Understanding the metabolic pathways and mechanisms of carcinogenesis is crucial. For example, differences in metabolic activation or detoxification between species can significantly affect susceptibility. oup.com The discovery that this compound caused liver cancer in rats also helped demonstrate the importance of dietary factors on the carcinogenic process, adding another layer of complexity to species extrapolation. researchgate.netoup.com

While animal models are indispensable, extrapolating the results to humans requires careful consideration of pharmacokinetic and pharmacodynamic differences between species. ca.gov

Development of Novel Therapeutic and Chemopreventive Strategies based on Mechanistic Insights

Understanding the mechanisms by which this compound induces cancer is fundamental to developing strategies for prevention and therapy. Research into its metabolic activation, DNA interaction, and role in promoting carcinogenesis provides several avenues for intervention.

A primary strategy for chemoprevention involves modulating the enzymes responsible for carcinogen metabolism. nih.gov Many chemical carcinogens, including aromatic amines, are procarcinogens that require metabolic activation to become electrophilic, DNA-reactive species. nih.gov Chemoprevention can be achieved by either inhibiting the enzymes that activate these compounds (Phase I enzymes, like Cytochrome P450s) or by inducing enzymes that detoxify them (Phase II enzymes). nih.gov

Studies have shown that dietary components can influence the carcinogenic process of this compound. oup.com For example, early research demonstrated that retinol (B82714) (a form of Vitamin A) could inhibit the mutagenic activity of this compound in the Ames test when the azo dye was activated with liver S9 fractions from several rodent species. iarc.fr This suggests that dietary interventions could potentially mitigate the genotoxic effects of such compounds.

Furthermore, recent research has explored the role of inflammation in carcinogenesis. A study using a mouse model of colitis-associated cancer found that this compound, while not typically a colon carcinogen on its own, could rapidly induce colonic adenocarcinomas when administered to mice with DSS-induced colitis. researchgate.net This model, which combines a chemical mutagen with an inflammatory condition, could be valuable for testing chemopreventive agents, such as those with anti-inflammatory properties. researchgate.net For example, curcumin, a compound known for its anti-inflammatory and antioxidant activities, is being investigated for the prevention of cancers like colorectal cancer. researchgate.net

The development of targeted therapies for cancers induced by specific carcinogens is another emerging area. For instance, in models of hepatocellular carcinoma (HCC), which can be induced by chemicals like this compound, researchers are testing novel therapeutic approaches. core.ac.uk These include the use of MEK and mTOR inhibitors, which target specific signaling pathways involved in tumor growth. core.ac.uk Such mechanistic insights allow for the creation of more effective and targeted therapeutic and chemopreventive strategies. nih.govcore.ac.uk

Q & A

Q. What are the primary analytical methods for detecting o-Aminoazotoluene in complex matrices like biological or environmental samples?

AAT is commonly quantified using high-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry. For example, in toy safety testing, HPLC with a C18 column and mobile phase (e.g., methanol/water gradient) is employed to separate AAT from azo dye degradation products . Validation parameters (e.g., LOD, LOQ) must adhere to ISO/IEC 17025 standards, with reference to certified analytical standards .

Q. What safety protocols are critical when handling AAT in laboratory settings?

Due to its classification as a Group 2B carcinogen by IARC, researchers must use PPE (gloves, lab coats, respirators) and work in fume hoods. Waste disposal should follow hazardous chemical guidelines. Experimental protocols should include decontamination steps for equipment and surfaces to minimize occupational exposure .

Q. How can researchers validate the purity of synthesized AAT or its derivatives?

Purity validation requires a combination of techniques:

  • Chromatography : HPLC or GC-MS to assess chemical homogeneity.
  • Spectroscopy : NMR (¹H/¹³C) and FT-IR to confirm structural integrity.
  • Elemental analysis : To verify stoichiometric composition. For novel derivatives, additional toxicity screening (e.g., Ames test) is recommended .

Advanced Research Questions

Q. What experimental models are suitable for studying AAT’s carcinogenic mechanisms in vivo?

Rodent models (e.g., mice/rats) are widely used for investigating AAT-induced tumorigenesis. Key endpoints include histopathological analysis of liver and lung tissues (common target organs) and measurement of biomarkers like glutathione-SH levels to assess oxidative stress . Dose-response studies should align with OECD Test Guideline 451, with attention to interspecies metabolic differences .

Q. How does AAT interact with the aryl hydrocarbon receptor (AhR), and what are the implications for its dual agonist/antagonist activity?

Structural-activity relationship (SAR) studies reveal that AAT’s pyrazole-carboxamide moiety is critical for AhR binding. In vitro assays (e.g., luciferase reporter gene assays in HepG2 cells) demonstrate that AAT acts as a potent agonist in the absence of inhibitors like CH223191. Advanced mutagenesis and molecular docking studies can identify binding residues (e.g., AhR PAS-B domain) responsible for ligand specificity .

Q. What methodologies resolve contradictions in AAT’s reported toxicity across studies?

Discrepancies in toxicity data (e.g., tissue-specific effects) often stem from variations in exposure duration, metabolic activation, or assay sensitivity. Researchers should:

  • Standardize protocols : Use consistent cell lines (e.g., Hepa1c1c7 for AhR studies) and exposure conditions.
  • Leverage metabolomics : Identify pro-carcinogenic metabolites (e.g., hydroxylated derivatives) via LC-HRMS.
  • Cross-validate findings : Compare in vitro (e.g., Comet assay) and in vivo (e.g., micronucleus test) genotoxicity results .

Q. How can AAT derivatives be synthesized to reduce carcinogenicity while retaining functionality?

Structure modification strategies include:

  • Substitution : Replacing the aromatic amine group with non-mutagenic moieties (e.g., sulfonic acid).
  • Steric hindrance : Introducing bulky groups to prevent metabolic activation.
  • Biodegradability : Incorporating ester linkages for environmental degradation. Synthetic routes should be optimized using green chemistry principles (e.g., solvent-free reactions, catalytic methods) .

Methodological Considerations

Q. What statistical approaches are appropriate for dose-response modeling of AAT toxicity?

Use nonlinear regression models (e.g., Hill equation, probit analysis) to estimate EC₅₀/LC₅₀ values. For high-throughput screening, benchmark dose (BMD) modeling with Bayesian inference improves sensitivity in low-dose extrapolation .

Q. How should researchers design controls for AAT bioassays to account for matrix effects?

Include negative controls (solvent-only), positive controls (e.g., benzo[a]pyrene for AhR activation), and matrix blanks (e.g., dye-free toy extracts). For environmental samples, use isotope-labeled AAT (e.g., ¹³C₆-AAT) as an internal standard to correct for recovery rates .

Data Reproducibility and Reporting

  • Documentation : Follow the Beilstein Journal of Organic Chemistry guidelines for experimental details, including instrument parameters (e.g., HPLC gradient profile) and raw data deposition in repositories like ChemSpider .
  • Ethical compliance : For in vivo studies, adhere to ARRIVE 2.0 guidelines for transparent reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.